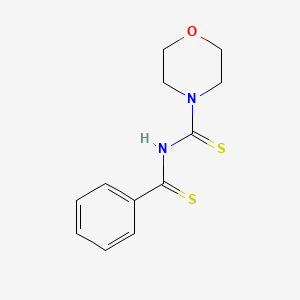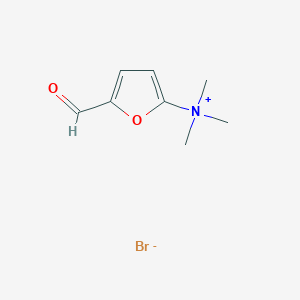
8-Fluorohexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluorohexadecanoic acid is a fluorinated fatty acid with the molecular formula C16H31FO2. This compound is characterized by the presence of a fluorine atom at the 8th position of the hexadecanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluorohexadecanoic acid typically involves the introduction of a fluorine atom into the fatty acid chain. One common method is the fluorination of hexadecanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agents and reaction conditions can be optimized to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluorohexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Fluorinated alcohols or aldehydes.
Substitution: Various substituted fluorinated fatty acids.
Aplicaciones Científicas De Investigación
8-Fluorohexadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe to study the effects of fluorinated fatty acids on biological membranes and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique properties.
Industry: It is used in the production of specialized surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 8-fluorohexadecanoic acid involves its interaction with biological membranes and enzymes. The presence of the fluorine atom alters the compound’s lipophilicity and membrane permeability, which can affect cellular processes. Additionally, the fluorine atom can influence the compound’s binding affinity to specific enzymes, thereby modulating their activity .
Similar Compounds:
Hexadecanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
Perfluorooctanoic acid: Contains multiple fluorine atoms, leading to higher stability and different applications.
8-Chlorohexadecanoic acid: Contains a chlorine atom instead of fluorine, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties such as increased stability and altered reactivity. This makes it a valuable compound for various research and industrial applications .
Propiedades
| 86569-21-3 | |
Fórmula molecular |
C16H31FO2 |
Peso molecular |
274.41 g/mol |
Nombre IUPAC |
8-fluorohexadecanoic acid |
InChI |
InChI=1S/C16H31FO2/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h15H,2-14H2,1H3,(H,18,19) |
Clave InChI |
OBHQHJZVMILFAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)
![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)



